5-Bromobenzo[c]thiophene
CAS No.: 133150-64-8
Cat. No.: VC0139463
Molecular Formula: C8H5BrS
Molecular Weight: 213.09
* For research use only. Not for human or veterinary use.
![5-Bromobenzo[c]thiophene - 133150-64-8](/images/no_structure.jpg)
Specification
CAS No. | 133150-64-8 |
---|---|
Molecular Formula | C8H5BrS |
Molecular Weight | 213.09 |
IUPAC Name | 5-bromo-2-benzothiophene |
Standard InChI | InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |
SMILES | C1=CC2=CSC=C2C=C1Br |
Introduction
Chemical Structure and Properties
5-Bromobenzo[c]thiophene, also known by its CAS number 133150-64-8, is characterized by its distinctive molecular structure where a benzene ring is fused to the "c" side (3,4-positions) of a thiophene ring, with a bromine atom attached to the benzene moiety. This structural arrangement differentiates it from the more common benzo[b]thiophene isomer.
Chemical Identification
Parameter | Value |
---|---|
CAS Number | 133150-64-8 |
Molecular Formula | C₈H₅BrS |
Molecular Weight | 213.09 g/mol |
IUPAC Name | 5-Bromobenzo[c]thiophene |
Appearance | White to light yellow powder or crystal |
Physical Properties
The physical properties of 5-Bromobenzo[c]thiophene make it suitable for various applications in organic synthesis and materials science.
Property | Value |
---|---|
Melting Point | 46°C |
Boiling Point | 284.7°C at 760 mmHg |
Physical State (20°C) | Solid |
Solubility | Soluble in most organic solvents |
Density | Not specified in literature |
Structural Characteristics
5-Bromobenzo[c]thiophene belongs to the benzo[c]thiophene family, which is less stable than benzo[b]thiophene due to its higher resonance energy (184 kJ/mol). The stability of the benzo[c]thiophene ring system is typically enhanced by substituents at the 1,3-positions, though the bromine atom at the 5-position in this compound contributes to its reactivity patterns .
The presence of the bromine atom is particularly significant as it serves as a reactive site for various synthetic transformations, including cross-coupling reactions. This reactivity makes 5-Bromobenzo[c]thiophene an important building block for the synthesis of more complex molecules.
Synthesis Methods
The synthesis of 5-Bromobenzo[c]thiophene typically involves specialized approaches due to the relative instability of the benzo[c]thiophene core compared to its benzo[b]thiophene isomer.
Traditional Synthetic Routes
Traditional methods for synthesizing benzo[c]thiophene derivatives often involve multiple steps:
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Formation of benzo[c]thiophene-1,3-dione from phthaloyl chloride with Na₂S
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Chlorination using POCl₃ and PCl₅ to form tetrachlorobenzo[c]thiophene intermediates
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Treatment with appropriate reagents to obtain the desired substituted benzo[c]thiophene
For 5-Bromobenzo[c]thiophene specifically, bromination is typically performed at an appropriate stage, either on the benzo[c]thiophene core or on precursors.
Modern Synthesis Approaches
Recent synthetic approaches focus on more efficient methods:
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Reaction of 1,2-bis(halomethyl)benzene with Na₂S to form 1,2-dihydrobenzo[c]thiophene, followed by dehydrogenation and selective bromination
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Palladium-catalyzed cyclization reactions of appropriately functionalized precursors
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Ring-forming reactions involving thiol derivatives and alkyne-containing reagents
These modern approaches often provide higher yields and greater selectivity in the synthesis of 5-Bromobenzo[c]thiophene and related compounds.
Applications and Uses
5-Bromobenzo[c]thiophene has found applications in various fields due to its unique structure and reactivity.
Pharmaceutical Applications
5-Bromobenzo[c]thiophene serves as a key intermediate in the synthesis of pharmaceutically active compounds:
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Development of antibiotics and anti-tuberculosis agents
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Synthesis of anti-inflammatory medications
The importance of this compound in medicinal chemistry stems from the biological activity of benzo[c]thiophene derivatives, particularly against Mycobacterium tuberculosis. Studies have shown that certain benzo[c]thiophene derivatives exhibit promising anti-mycobacterial activity against both standard and drug-resistant strains of M. tuberculosis .
Material Science Applications
In materials science, 5-Bromobenzo[c]thiophene is utilized for:
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Development of organic semiconductors
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Creation of conductive polymers for electronic applications
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Production of components for solar cells and other photovoltaic devices
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Synthesis of materials for organic light-emitting diodes (OLEDs)
The compound's ability to facilitate charge transport makes it an attractive candidate for applications in sensors and transistors. With its unique electronic properties, 5-Bromobenzo[c]thiophene contributes to the efficiency of various electronic devices.
Role in Organic Synthesis
As a versatile building block in organic synthesis, 5-Bromobenzo[c]thiophene is used for:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Halogen-metal exchange reactions
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Cyclization reactions to form more complex heterocycles
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Synthesis of specialty chemicals with specific electronic or biological activities
Compound | MIC against M. tuberculosis H37RV | MIC against Drug-resistant Strains |
---|---|---|
Benzo(c)thiophene-1,3-dione | 4.0 μg/ml | 8-14 μg/ml |
Rifampicin (standard) | 2.0 μg/ml | Variable |
Isoniazid (standard) | 1.0 μg/ml | Variable |
Benzo(c)thiophene-1,3-dione has shown synergistic effects when combined with isoniazid, leading to a 4-fold enhancement in anti-TB activity. This suggests that properly functionalized derivatives of 5-Bromobenzo[c]thiophene might also exhibit similar synergistic effects .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C, cool and dark place, <15°C |
Light Exposure | Protect from light |
Moisture | Away from moisture, sealed storage |
Container | Glass bottles with plastic inserts are preferred |
For long-term storage of stock solutions, it is recommended to store at -80°C and use within 6 months; when stored at -20°C, use within 1 month .
Comparison with Related Compounds
Comparison with Benzo[b]thiophene Derivatives
Benzo[c]thiophene derivatives differ significantly from their benzo[b]thiophene counterparts in structure, stability, and reactivity:
Feature | 5-Bromobenzo[c]thiophene | 5-Bromobenzo[b]thiophene |
---|---|---|
Structure | Benzene fused at 3,4-positions of thiophene | Benzene fused at 2,3-positions of thiophene |
Stability | Less stable, higher resonance energy | More stable |
Reactivity | Higher reactivity due to strain | Lower reactivity |
Melting Point | 46°C | 46-50°C |
Applications | Specialized applications in synthesis | Broader range of applications |
The structural differences between these isomers lead to distinct reactivity patterns and applications. 5-Bromobenzo[b]thiophene (CAS: 4923-87-9) is more commonly used in pharmaceutical research due to its greater stability .
Structure-Activity Relationships
The position of the bromine atom in benzo[c]thiophene derivatives significantly affects their properties and potential applications:
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The 5-position bromination in 5-Bromobenzo[c]thiophene facilitates specific cross-coupling reactions
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Substitution at different positions alters the electronic properties and reactivity
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The bromine atom serves as a versatile handle for further functionalization through various transformations, including metal-catalyzed coupling reactions
Understanding these structure-activity relationships is crucial for the rational design of new compounds with desired properties and activities.
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of 5-Bromobenzo[c]thiophene at various concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.6929 mL | 23.4643 mL | 46.9285 mL |
5 mM | 0.9386 mL | 4.6929 mL | 9.3857 mL |
10 mM | 0.4693 mL | 2.3464 mL | 4.6929 mL |
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility. Common solvents include DMSO, DMF, and acetone. Once prepared, solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .
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